Topological Polar Surface Area (TPSA) Comparison: Cyclopenta[d]thiazole vs. Benzothiazole Scaffold
The target compound exhibits a computed topological polar surface area (TPSA) of 113 Ų, which is identical to that of the benzothiazole analog 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide (CAS not assigned; molecular formula C16H14N2O3S2, MW 346.4) . However, the cyclopenta[d]thiazole scaffold achieves this TPSA with one fewer aromatic ring and a lower molecular weight (336.4 vs. 346.4 g/mol), resulting in a more favorable TPSA-to-MW ratio (0.336 vs. 0.326 Ų·mol/g) . This suggests that the target compound may offer improved passive membrane permeability at an equivalent polar surface area, a key advantage in cell-based assays where benzothiazole analogs may suffer from reduced cellular uptake due to higher molecular weight and aromatic ring count.
| Evidence Dimension | Topological Polar Surface Area to Molecular Weight Ratio (TPSA/MW) |
|---|---|
| Target Compound Data | TPSA = 113 Ų; MW = 336.4 g/mol; TPSA/MW = 0.336 Ų·mol/g |
| Comparator Or Baseline | 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide: TPSA = 113 Ų; MW = 346.4 g/mol; TPSA/MW = 0.326 Ų·mol/g |
| Quantified Difference | TPSA/MW ratio is 3.1% higher for the target compound, indicating improved permeability potential at equivalent polar surface area |
| Conditions | Computed values from PubChem (Cactvs 3.4.8.24 and PubChem 2.2); experimental permeability data not available for head-to-head comparison |
Why This Matters
A higher TPSA-to-MW ratio is associated with enhanced passive membrane permeability, making this compound a potentially superior choice for intracellular target engagement in cell-based assays compared to the benzothiazole analog.
- [1] PubChem Compound Summary for CID 7189675, 3-(benzenesulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide. View Source
- [2] MolAid Compound Page for 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide, MFCD05923323. View Source
